molecular formula C17H19N3O4S B7454154 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole

1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole

Cat. No. B7454154
M. Wt: 361.4 g/mol
InChI Key: WBTUZBMDDOPLLQ-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole, also known as DESBT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry and medicinal chemistry. DESBT is a benzotriazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole involves the inhibition of cytochrome P450 enzymes. Specifically, 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole binds to the heme group of the enzyme, preventing it from metabolizing drugs. This leads to increased bioavailability and efficacy of drugs that are metabolized by these enzymes.
Biochemical and Physiological Effects:
1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of cytochrome P450 enzymes, 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole has been shown to have antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole is its potential as a tool for studying the metabolism of drugs in the liver. By inhibiting cytochrome P450 enzymes, 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole can be used to determine the contribution of these enzymes to the metabolism of a particular drug. However, one limitation of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole is its relatively low yield, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole. One area of interest is the development of new antimicrobial agents based on the structure of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole. Another area of interest is the use of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole as a tool for studying the metabolism of drugs in the liver. Finally, further research is needed to fully understand the mechanism of action of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole and its potential applications in medicinal chemistry.

Synthesis Methods

1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole can be synthesized using various methods, including the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization with copper (I) iodide. Another method involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization with copper (II) sulfate. The yield of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole using these methods ranges from 50-70%.

Scientific Research Applications

1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole has been extensively studied for its potential applications in biochemistry and medicinal chemistry. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver. This inhibition can lead to increased bioavailability and efficacy of drugs that are metabolized by these enzymes. 1-(2,5-Diethoxy-4-methylphenyl)sulfonylbenzotriazole has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-4-23-15-11-17(16(24-5-2)10-12(15)3)25(21,22)20-14-9-7-6-8-13(14)18-19-20/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTUZBMDDOPLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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